tert-Butyl 2,4-dibromobutyrate
Description
Significance as a Versatile Synthetic Intermediate
The principal significance of tert-butyl 2,4-dibromobutyrate lies in its function as a bifunctional electrophile, enabling the construction of cyclic systems through sequential or one-pot reactions. Its most well-documented application is in the synthesis of azetidine (B1206935) derivatives, which are four-membered nitrogen-containing heterocycles. These azetidine rings are important structural motifs found in various biologically active compounds and are valuable as building blocks in medicinal chemistry. tandfonline.comresearchgate.net
The reaction of this compound with primary amines is a direct and efficient method for preparing substituted azetidine-2-carboxylates. google.comprepchem.com In this process, the amine first displaces the more reactive bromine atom at the 4-position, followed by an intramolecular cyclization where the newly formed secondary amine attacks the carbon at the 2-position, displacing the second bromine atom to form the azetidine ring. The tert-butyl ester group serves as a protecting group for the carboxylic acid, which can be subsequently removed if the free acid is desired. Research has demonstrated that this method can be used to synthesize optically active azetidine-2-carboxylic acid derivatives, which are crucial for the development of chiral drugs and ligands. researchgate.netlookchem.comnih.gov
Beyond the synthesis of simple azetidines, the compound serves as a starting material for more complex structures. For instance, a patented method describes its use in the synthesis of cyclobutylamine-2-carboxylic acid, another valuable non-proteinogenic amino acid analog. google.com The versatility of the α-bromo ester and the alkyl bromide functionalities allows for a range of transformations, making it a key intermediate in the diastereoselective synthesis of various heterocyclic and carbocyclic systems. nih.gov
Overview of Molecular Architecture and Reactive Sites
The molecular structure of this compound is key to its synthetic utility. The molecule possesses several reactive sites that can be selectively targeted under different reaction conditions.
The key features of its architecture are:
Two Electrophilic Carbon Centers: The carbon atoms bonded to the bromine atoms (C2 and C4) are electrophilic and susceptible to nucleophilic attack. The C4-Br bond, being a primary alkyl halide, is generally more reactive towards SN2 substitution than the C2-Br bond, which is alpha to a carbonyl group.
α-Bromo Ester Moiety: The bromine atom at the C2 position activates the α-proton, making it acidic. This allows for potential enolate formation under basic conditions, a characteristic reactivity of α-halo esters. This site is crucial for the final ring-closing step in azetidine synthesis.
Bulky tert-Butyl Ester Group: The tert-butyl group is a sterically demanding protecting group for the carboxylic acid functionality. Its bulk can influence the stereochemical outcome of reactions at adjacent centers. A significant advantage of this group is its stability under many reaction conditions and its selective removal under acidic conditions (e.g., with trifluoroacetic acid), often with minimal side reactions. tandfonline.com
The primary mode of reaction for this compound involves nucleophilic substitution. In the synthesis of N-substituted azetidine-2-carboxylates, a primary amine acts as the nucleophile. The reaction proceeds via a sequential SN2 mechanism. The initial attack occurs at the C4 position, followed by an intramolecular SN2 cyclization at C2, which is often facilitated by a base to deprotonate the intermediate secondary amine, enhancing its nucleophilicity. prepchem.com
Chemical and Physical Properties
Below are the key chemical and physical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄Br₂O₂ | sigmaaldrich.com |
| Molecular Weight | 302.00 g/mol | sigmaaldrich.com |
| CAS Number | 77629-96-0 | sigmaaldrich.com |
| Appearance | Liquid | fluorochem.co.uk |
| Density | 1.562 g/mL at 20 °C | sigmaaldrich.com |
| Storage Temperature | 2-8°C | sigmaaldrich.com |
Spectroscopic Data
The following table summarizes key spectroscopic data for a related compound, N-tert-butyl-2-carbomethoxyazetidine, which is a direct product of the reaction of methyl 2,4-dibromobutyrate. This provides an indication of the spectral characteristics of the core azetidine structure formed from dibromobutyrate precursors.
| Spectroscopy | Peak Assignment | Source(s) |
| Infrared (IR) | 1750, 1725 cm⁻¹ (C=O stretching) | prepchem.com |
| ¹H NMR (CDCl₃) | δ 3.93 (1H, t, J=8 Hz), 3.15 (2H, m), 2.13 (2H, m), 0.93 (9H, s) | prepchem.com |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2,4-dibromobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Br2O2/c1-8(2,3)12-7(11)6(10)4-5-9/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELBUWARMJVXDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCBr)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Tert Butyl 2,4 Dibromobutyrate
Direct Synthetic Routes
Direct routes to tert-butyl 2,4-dibromobutyrate involve the simultaneous presence of the tert-butyl ester group and the dibrominated butyrate (B1204436) chain in a single synthetic step. These methods focus on creating the ester linkage with a pre-brominated acid or halogenating a pre-formed ester.
The formation of the sterically hindered tert-butyl ester is a central challenge in synthesizing the target molecule. Standard Fischer esterification conditions (acid catalyst with alcohol) are generally ineffective for tertiary alcohols like tert-butanol (B103910), which are prone to E1 elimination to form isobutene under strong acid and high-temperature conditions. Current time information in Bangalore, IN.182.160.97 Consequently, milder, more specialized methods are required.
One of the most direct methods involves the reaction of a pre-formed, activated carboxylic acid derivative with tert-butanol. A documented protocol describes the synthesis of this compound by reacting 2,4-dibromobutyryl bromide with tert-butanol. cymitquimica.com This acid halide approach circumvents the equilibrium limitations of Fischer esterification. A patent describes a procedure where 2,4-dibromobutyryl bromide is combined with tert-butanol and anhydrous HCl gas in acetonitrile (B52724), stirred at 0°C and then warmed to 25°C, achieving a crude yield of 82%. cymitquimica.com
The Steglich esterification is another powerful method for creating esters from sterically demanding alcohols. Current time information in Bangalore, IN.orgsyn.org This reaction utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP). Current time information in Bangalore, IN.researchgate.netchemicalbook.com The carboxylic acid (2,4-dibromobutanoic acid) is activated by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer reagent, reacting with the intermediate to form an "active ester" which is readily attacked by tert-butanol. Current time information in Bangalore, IN. This method proceeds under mild, often neutral pH conditions at room temperature, which preserves the integrity of the acid-labile tert-butyl ester. orgsyn.orgchemicalbook.com
A third approach employs tert-butyl trichloroacetimidate (B1259523) as an efficient tert-butylating agent for carboxylic acids. echemi.comorgsyn.org In this method, 2,4-dibromobutanoic acid would be reacted with tert-butyl trichloroacetimidate in the presence of a catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂). orgsyn.orglookchem.com The reaction is typically performed in an inert solvent like cyclohexane (B81311) or dichloromethane (B109758) at room temperature and is known for its mild conditions and high yields. echemi.comthieme-connect.de
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
| Acid Halide | 2,4-dibromobutyryl bromide, tert-butanol, HCl (cat.) | 0°C to 25°C | Direct, high crude yield. cymitquimica.com | Requires synthesis of the unstable acid bromide precursor. |
| Steglich Esterification | 2,4-dibromobutanoic acid, tert-butanol, DCC, DMAP | Room temperature, neutral pH | Mild conditions, suitable for acid-labile substrates. Current time information in Bangalore, IN.chemicalbook.com | Requires stoichiometric coupling agent, generates dicyclohexylurea (DCU) byproduct which can complicate purification. orgsyn.org |
| Trichloroacetimidate | 2,4-dibromobutanoic acid, tert-butyl trichloroacetimidate, BF₃·OEt₂ (cat.) | Room temperature | Mild conditions, high efficiency. echemi.comorgsyn.org | Imidate reagent can be sensitive and may decompose at higher temperatures. thieme-connect.de |
An alternative direct approach would be the halogenation of a pre-existing ester, tert-butyl butyrate. This strategy would involve the selective introduction of bromine atoms at the C-2 (alpha) and C-4 (gamma) positions of the carbon chain. However, this route is not well-documented in scientific literature and presents significant chemical challenges.
The primary obstacle is the acid-labile nature of the tert-butyl ester group, which is susceptible to cleavage under the acidic conditions often generated during electrophilic bromination (HBr byproduct). Furthermore, controlling the selectivity to achieve dibromination specifically at the C-2 and C-4 positions, while avoiding bromination at C-3 or over-halogenation, would be difficult. Radical bromination conditions, often initiated with N-bromosuccinimide (NBS), could potentially favor the alpha position, but achieving concurrent, selective bromination at the terminal methyl group (which would become the C-4 position) is synthetically complex and often unpredictable. Attempts to perform α-bromination on the simpler tert-butyl acetate (B1210297) with NBS have been reported to be challenging. orgsyn.org
A convergent synthesis involves the assembly of the target molecule from smaller, simplified fragments. For this compound, a plausible but not explicitly documented strategy would be the alkylation of a C2 enolate with a C2 electrophile.
One such theoretical pathway is the reaction of the enolate of tert-butyl acetate with a 1,2-dihaloethane, such as 1-bromo-2-iodoethane. The enolate, typically generated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), could attack the more electrophilic carbon (bonded to iodine), displacing it to form tert-butyl 4-bromobutanoate. orgsyn.org A subsequent, separate α-bromination step would then be required to introduce the second bromine atom. However, controlling the initial alkylation and preventing side reactions like E2 elimination from the electrophile remains a challenge.
Another convergent approach could be a Reformatsky reaction . This would involve the reaction of an α-bromo ester, such as tert-butyl bromoacetate, with a carbonyl compound in the presence of zinc metal. uwindsor.ca To construct the desired carbon skeleton, a suitable two-carbon aldehyde containing a bromine atom or a precursor, such as bromoacetaldehyde, would be needed. This would form a β-hydroxy ester, which would require subsequent conversion of the hydroxyl group to a bromide. The multi-step nature and potential for side reactions make this a complex, though theoretically possible, route.
Halogenation Strategies for the Butyrate Carbon Chain
Precursor Chemistry and Fragment Assembly
Given the challenges of some direct routes, the synthesis of this compound is often best achieved by first preparing a key precursor, 2,4-dibromobutanoic acid or its derivatives, and then performing the esterification as the final step.
The most common and well-established precursor for this synthesis is 2,4-dibromobutanoic acid and its highly reactive acid bromide derivative. These compounds are typically prepared from γ-butyrolactone. google.comnih.gov
The synthesis proceeds via the bromination of γ-butyrolactone in the presence of a catalyst, such as red phosphorus or phosphorus tribromide (PBr₃). acs.org This reaction cleaves the lactone ring and introduces bromine atoms, yielding 2,4-dibromobutyryl bromide . acs.orgacs.org This acid bromide is a key intermediate that can be used directly for esterification or can be carefully hydrolyzed with water to produce 2,4-dibromobutanoic acid . acs.org
| Precursor | Starting Material | Key Reagents | Description |
| 2,4-Dibromobutyryl bromide | γ-Butyrolactone | Br₂, Phosphorus (cat.) | Ring-opening and bromination of γ-butyrolactone yields the acid bromide. acs.orgchemicalbook.com |
| 2,4-Dibromobutanoic acid | 2,4-Dibromobutyryl bromide | Water | Careful hydrolysis of the acid bromide yields the carboxylic acid. acs.orgresearchgate.net |
Tert-butyl alcohol (2-methylpropan-2-ol) is a fundamental precursor for installing the tert-butyl ester group. It is a high-volume industrial chemical produced primarily through two major routes. rsc.orggoogle.com The most common method is the acid-catalyzed hydration of isobutylene (B52900). It is also generated commercially as a co-product in the oxidation of isobutane (B21531) during the manufacturing of propylene (B89431) oxide. rsc.org
For laboratory use, commercial tert-butyl alcohol is typically sufficient. However, it readily forms an azeotrope with water, making purification by simple distillation challenging. Anhydrous tert-butyl alcohol can be obtained by drying with agents like calcium oxide or magnesium sulfate, followed by fractional distillation, or by refluxing over and distilling from magnesium activated with iodine.
Synthesis of 2,4-Dibromobutanoic Acid Derivatives
Sustainable and Green Chemistry Advancements in Ester Synthesis
The pursuit of sustainable and environmentally benign chemical processes has led to significant advancements in the synthesis of esters, including halogenated esters like this compound. These green chemistry approaches focus on minimizing hazardous substances, reducing energy consumption, and utilizing renewable resources and catalysts. Key areas of innovation include the use of biocatalysts, alternative solvents, and energy-efficient synthetic methods.
Biocatalysis in Ester Synthesis
Enzymatic catalysis, particularly with lipases, has emerged as a powerful tool for ester synthesis due to its high selectivity and operation under mild reaction conditions. researchgate.netnih.gov Lipases can catalyze esterification in solvent-free systems, which simplifies product purification and reduces waste. researchgate.netnih.gov For instance, immobilized lipases like Novozym® 435 have been successfully employed in the synthesis of various esters, demonstrating the potential for producing high-purity products without the need for extensive downstream processing. nih.gov
The chemoenzymatic preparation of valuable chiral synthons often involves the kinetic resolution of racemic haloesters. mdpi.comresearchgate.net For example, lipase (B570770) B from Candida antarctica (immobilized as Novozym 435) has been used for the kinetic resolution of racemic 2-haloesters, leading to the production of enantiopure acids and the desired esters. mdpi.com While direct biocatalytic synthesis of this compound is not extensively documented, the principles established with other haloesters suggest its feasibility. The synthesis of β-hydroxy-α-haloesters has also been achieved with high diastereoselectivity through aldol (B89426) reactions, highlighting the precision of biocatalytic methods. organic-chemistry.org
Research into the enzymatic synthesis of pyrrole (B145914) esters has shown that optimizing reaction parameters such as the type of lipase, solvent, and temperature can lead to yields as high as 92%. researchgate.net Furthermore, studies on the production of wax esters have demonstrated that lipase-catalyzed processes can be more energy-efficient, consuming 34% less energy than traditional chemical esterification. researchgate.net
Table 1: Comparison of Catalysts in Ester Synthesis
| Catalyst Type | Advantages | Disadvantages | Example Applications |
|---|---|---|---|
| Lipases | High selectivity, mild reaction conditions, reusable, can be used in solvent-free systems. researchgate.netnih.gov | Can be more expensive than chemical catalysts, may require optimization of reaction conditions. | Kinetic resolution of haloesters, synthesis of pyrrole and wax esters. researchgate.netmdpi.com |
| Acid Catalysts (e.g., Sulfuric Acid) | Inexpensive and effective for a wide range of esters. researchinschools.org | Can lead to side reactions, requires neutralization and generates waste. researchinschools.org | Fischer esterification. rsc.org |
| Heterogeneous Catalysts (e.g., Zeolites) | Improved selectivity and efficiency, easily separated from the reaction mixture. numberanalytics.com | Can be more costly and may have lower activity than homogeneous catalysts. | Esterification reactions where product purity is critical. numberanalytics.com |
Alternative Solvents and Reaction Conditions
The replacement of hazardous organic solvents is a cornerstone of green chemistry. Traditional solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF) are being substituted with greener alternatives. rsc.org
Green Solvents: Water, ionic liquids, deep eutectic solvents (DES), and supercritical carbon dioxide (scCO₂) are being explored as sustainable alternatives. researchtrendsjournal.com These solvents can lead to higher reaction yields and selectivity while reducing toxicity and emissions. researchtrendsjournal.com For example, using green solvents in esterification has been shown to increase yields by 5-18% and reduce reaction times by 25-40%. researchtrendsjournal.com Acetonitrile is another greener alternative for reactions like the Steglich esterification, offering comparable rates and yields to traditional solvents without the need for column chromatography for purification. nih.gov
Ionic Liquids: These compounds can act as both catalysts and solvents, simplifying the reaction and separation process. researchinschools.org Acidic ionic liquids have been used as effective and recyclable catalysts in esterification, offering an alternative to corrosive mineral acids. researchinschools.org
Solvent-Free Synthesis: A notable advancement is the development of solvent-free methods. For instance, a novel approach for synthesizing tert-butyl esters utilizes di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under solvent-free and base-free conditions facilitated by electromagnetic milling. rsc.org This method is energy-efficient as it does not require additional heating. rsc.org
Table 2: Impact of Green Solvents on Esterification Yields
| Solvent Type | Traditional Solvent Yield (%) | Green Solvent Yield (%) | Improvement (%) |
|---|---|---|---|
| Esterification | 85 | 92 | 8.2 |
| Oxidation | 70 | 88 | 25.7 |
| Polymerization | 90 | 97 | 7.8 |
Data sourced from a comparative study on solvent performance. researchtrendsjournal.com
Energy-Efficient Synthetic Methodologies
Reducing energy consumption is another critical aspect of sustainable synthesis.
Photocatalysis: The use of visible light to promote esterification reactions is an atom-economical and energy-efficient alternative to traditional heating methods. researchgate.net Photocatalytic methods offer mild reaction conditions and high chemical yields. researchgate.net
Microwave-Assisted Synthesis: While not specifically detailed for this compound, microwave irradiation is a well-established technique for accelerating organic reactions, often leading to shorter reaction times and reduced energy input compared to conventional heating.
Electromagnetic Milling: As mentioned earlier, this technique provides an energy-efficient, solvent-free route for the synthesis of tert-butyl esters. rsc.org
The ongoing development of these sustainable and green chemistry approaches holds significant promise for the future production of this compound and other chemical compounds, aiming for processes that are not only efficient but also environmentally responsible.
Elucidation of Reaction Mechanisms and Chemoselectivity
Nucleophilic Substitution Pathways at Brominated Centers
Nucleophilic substitution is a fundamental reaction class for tert-butyl 2,4-dibromobutyrate, where a nucleophile replaces one or both bromine atoms. The molecule contains two electrophilic carbon centers bonded to bromine: a secondary (C2) and a primary (C4) carbon. This structural difference is a key determinant of the reaction mechanism and regioselectivity. A prominent application of this reactivity is in the synthesis of azetidine-2-carboxylates through reaction with primary amines. rsc.org
The Bimolecular Nucleophilic Substitution (SN2) mechanism is a concerted, single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. libretexts.org
Key characteristics of the SN2 reaction include:
Steric Hindrance: The reaction rate is highly sensitive to steric bulk around the reaction center. Attack is hindered for more substituted carbons, leading to a reactivity order of methyl > primary > secondary >> tertiary. masterorganicchemistry.comlibretexts.org
Stereochemistry: The mechanism proceeds via a "backside attack," where the nucleophile approaches the carbon from the side opposite the leaving group. This results in an inversion of configuration at a chiral center. masterorganicchemistry.com
Nucleophile Strength: Stronger, less-hindered nucleophiles generally lead to faster SN2 reactions. libretexts.org
In the context of this compound, SN2 pathways are dominant, especially in reactions with strong nucleophiles like primary amines to form azetidines. The reaction proceeds via two sequential SN2 substitutions. The first attack occurs at the primary C4 position, which is less sterically hindered than the secondary C2 position. This is followed by an intramolecular SN2 cyclization, where the nitrogen atom of the newly formed secondary amine attacks the C2 carbon to form the four-membered azetidine (B1206935) ring.
The Unimolecular Nucleophilic Substitution (SN1) reaction is a two-step process. The rate-determining first step involves the spontaneous dissociation of the leaving group to form a carbocation intermediate. libretexts.orglibretexts.org This is followed by a rapid attack on the carbocation by a nucleophile. pressbooks.pub The rate of an SN1 reaction is dependent only on the concentration of the substrate. pearson.com
SN1 reactions are favored under the following conditions:
Substrate Structure: The reaction is favored for substrates that can form stable carbocations, with a reactivity order of tertiary > secondary > primary. rsc.org
Leaving Group: A good, stable leaving group is required.
Solvent: Polar, protic solvents are effective at stabilizing both the departing leaving group and the intermediate carbocation. libretexts.org
For this compound, an SN1 mechanism is generally not favored. The primary C4-Br bond would lead to a highly unstable primary carbocation, making an SN1 pathway at this position exceptionally unlikely. While the secondary C2-Br bond could potentially form a secondary carbocation, this intermediate is destabilized by the electron-withdrawing inductive effect of the adjacent tert-butyl ester group. Consequently, SN2 and elimination reactions are kinetically preferred over an SN1 pathway at either brominated center under most conditions.
Regioselectivity refers to the preference for a reaction to occur at one specific site over other possible sites. oxfordsciencetrove.com In this compound, the two bromine atoms are at positions with different steric and electronic environments, leading to distinct reactivities.
Research on the synthesis of azetidine derivatives from analogous 2,4-dibromobutyrate esters demonstrates clear regioselectivity. In reactions with amine nucleophiles, the initial substitution overwhelmingly occurs at the C4 position. This is attributed to the lower steric hindrance of the primary C4 center compared to the secondary C2 center, making it a more accessible target for an SN2 attack. Following the initial intermolecular substitution at C4, a subsequent intramolecular SN2 reaction takes place, where the amine's nitrogen attacks the C2 carbon to complete the cyclization. This two-step, site-specific sequence is a cornerstone of its utility in heterocyclic synthesis.
Unimolecular Nucleophilic Substitution (SN1) Considerations
Elimination Reactions Competing with Substitution
Elimination reactions are common competing pathways in reactions of alkyl halides, particularly in the presence of a base. These reactions involve the removal of atoms or groups from adjacent carbons to form a double bond. For this compound, elimination can compete with substitution at both the C2 and C4 positions, leading to various unsaturated products.
The Bimolecular Elimination (E2) reaction is a concerted, one-step process where a base removes a proton from a β-carbon while the leaving group on the α-carbon departs simultaneously. masterorganicchemistry.com The rate of an E2 reaction depends on the concentration of both the substrate and the base. libretexts.org A critical requirement for the E2 mechanism is a specific stereochemical arrangement where the β-hydrogen and the leaving group are in an anti-periplanar conformation (dihedral angle of 180°). libretexts.orgpressbooks.pub
In this compound, an E2 reaction can occur by abstracting a proton from the C3 carbon, leading to the elimination of either the C2-Br or C4-Br. The specific product formed depends on which bromine is eliminated and the orientation of the C-H and C-Br bonds.
The competition between substitution (SN2) and elimination (E2) is heavily influenced by the nature of the base and the reaction conditions.
Base Strength and Steric Hindrance: Strong, sterically hindered bases, such as potassium tert-butoxide (t-BuOK), favor elimination over substitution. amherst.edumnstate.edu The large size of the base makes it a poor nucleophile as it is impeded from attacking the electrophilic carbon (SN2), but it can readily abstract a less-hindered proton on the periphery of the molecule (E2). libretexts.org
Regioselectivity of Elimination: The choice of base also dictates the regiochemical outcome of the elimination.
Zaitsev's Rule: Small, strong bases (e.g., sodium ethoxide, sodium hydroxide) tend to produce the more substituted, thermodynamically more stable alkene. libretexts.orgpressbooks.pub
Hofmann's Rule: Bulky bases (e.g., potassium tert-butoxide) preferentially abstract the most sterically accessible β-proton, leading to the formation of the less substituted alkene. libretexts.orgpressbooks.pub
In the case of this compound, using a bulky base like t-BuOK would significantly increase the proportion of elimination products relative to substitution products. Furthermore, it would favor the formation of the Hofmann product by abstracting a proton from the most accessible position.
Bimolecular Elimination (E2) Pathways
Transformations Involving the Ester Functionality
The tert-butyl ester group is a common protecting group for carboxylic acids in organic synthesis. Its reactivity is distinct from that of less sterically hindered esters like methyl or ethyl esters, primarily due to the properties of the tert-butyl group.
Hydrolysis and Transesterification Reactions
The cleavage of the tert-butyl ester in this compound, either through hydrolysis to yield 2,4-dibromobutyric acid or via transesterification to form a different ester, is a key transformation. The reaction pathway is highly dependent on the conditions employed.
Under acidic conditions, the hydrolysis of tert-butyl esters typically proceeds through a mechanism involving the fission of the alkyl-oxygen bond (AAL1). This pathway is favored due to the formation of a stable tertiary carbocation (the tert-butyl cation). researchgate.netchemistrytalk.orgrsc.org Reagents like trifluoroacetic acid (TFA) or hydrochloric acid are effective for this purpose. organic-chemistry.orgacsgcipr.org Conversely, basic hydrolysis occurs via nucleophilic attack at the carbonyl carbon, leading to acyl-oxygen bond cleavage (BAc2). researchgate.net However, this can be slower compared to simpler esters due to the steric hindrance afforded by the tert-butyl group. researchgate.net
Specialized methods have been developed for the selective cleavage and transformation of tert-butyl esters under mild conditions. For instance, molecular iodine has been shown to be an effective catalyst for the chemoselective hydrolysis of tert-butyl esters, leaving other acid-labile protecting groups intact. researchgate.net
Transesterification, the conversion of one ester to another, can also be achieved. While traditional acid or base catalysis is possible, modern methods offer greater efficiency and selectivity. masterorganicchemistry.com Borane catalysts, such as B(C₆F₅)₃, facilitate the transesterification of tert-butyl esters with diazoesters under mild conditions. rsc.org Another approach involves the use of phosphorus trichloride (B1173362) (PCl₃), which mediates the conversion of tert-butyl esters into other esters or amides in a one-pot reaction by forming an acid chloride intermediate in situ. researchgate.net
Table 1: Selected Methods for Hydrolysis and Transesterification of tert-Butyl Esters
| Transformation | Reagent(s) | Key Feature | Mechanism |
|---|---|---|---|
| Hydrolysis | Strong Acids (e.g., TFA, HCl) | Cleavage under acidic conditions to form the carboxylic acid. organic-chemistry.orgacsgcipr.org | AAL1 (Alkyl-oxygen cleavage via tert-butyl cation). researchgate.net |
| Hydrolysis | Silica Gel / Toluene (reflux) | Mild, selective cleavage of t-butyl esters over t-butyl ethers. researchgate.net | Heterogeneous catalysis. |
| Hydrolysis | Molecular Iodine (I₂) | Chemoselective hydrolysis under mild conditions. researchgate.net | Catalytic activation of the ester. |
| Transesterification | B(C₆F₅)₃ / Diazoester | Borane-catalyzed reaction under mild conditions. rsc.org | Lewis acid catalysis. |
| Transesterification | PCl₃ / Alcohol | One-pot conversion via an in-situ acid chloride. researchgate.net | Formation of acyl chloride intermediate. |
Reductive Transformations to Carboxylic Acid Derivatives
The reduction of the ester functionality offers a pathway to other important functional groups, primarily alcohols and aldehydes. The outcome of the reduction is highly dependent on the choice of reducing agent.
Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester group to a primary alcohol. In the specific case of this compound, LiAlH₄ would also reduce the carbon-bromine bonds, ultimately yielding butan-1,4-diol.
More controlled reductions can be achieved to yield the corresponding aldehyde. The use of sterically hindered reducing agents, such as Diisobutylaluminium hydride (DIBAL-H), at low temperatures allows for the partial reduction of the ester to an aldehyde. nih.gov The bulky nature of both the DIBAL-H reagent and the tert-butyl ester substrate helps to prevent overreduction to the alcohol. nih.gov
Another class of transformation is reductive cleavage, where the entire ester group is removed. For example, copper-catalyzed methods have been developed for the reductive cleavage of tert-butyl esters, converting them back to the corresponding hydrocarbon, a process useful in late-stage functionalization. acs.org
Table 2: Reductive Transformations of tert-Butyl Esters
| Reagent | Product | Conditions | Notes |
|---|---|---|---|
| LiAlH₄ | Primary Alcohol | Anhydrous ether or THF. | A strong, unselective reducing agent. |
| DIBAL-H | Aldehyde | Low temperature (e.g., -78 °C). | Allows for controlled partial reduction. nih.gov |
| Cu(OAc)₂ | Hydrocarbon (reductive cleavage) | High temperature, with ligands. | Removes the ester functionality entirely. acs.org |
Stereoelectronic Effects of the tert-Butyl Group on Reaction Pathways
The term stereoelectronic effects refers to the influence of the spatial arrangement of orbitals and electron density on the outcome of a reaction. pku.edu.cn In this compound, the tert-butyl group exerts profound stereoelectronic control over the molecule's reactivity.
The most significant factor is steric hindrance. The large, bulky nature of the tert-butyl group—with its three methyl groups—physically obstructs the trajectory of incoming nucleophiles attempting to attack the electrophilic carbonyl carbon. researchgate.netvulcanchem.com This steric shield slows down reactions that follow a bimolecular mechanism, such as base-catalyzed hydrolysis (BAc2) or direct nucleophilic substitution at the carbonyl group. masterorganicchemistry.com This is why tert-butyl esters are generally more resistant to basic hydrolysis than methyl or ethyl esters.
Electronically, the tert-butyl group is weakly electron-donating via induction. However, its most critical electronic contribution is its ability to stabilize a positive charge upon heterolytic bond cleavage. The cleavage of the oxygen-to-tert-butyl bond results in a tertiary carbocation, which is stabilized by hyperconjugation. rsc.org This stability is the primary reason that acid-catalyzed hydrolysis proceeds via an AAL1 mechanism, where the rate-determining step is the formation of this carbocation. chemistrytalk.orgchemistryhall.com This pathway is unique to esters with alcohols that can form stable carbocations and is a defining feature of tert-butyl ester chemistry.
These combined effects dictate the reaction pathways available to the molecule. For example:
The stability of the tert-butyl cation allows for the use of acidic conditions to selectively deprotect the carboxylic acid without affecting other sensitive parts of a molecule. acsgcipr.org
The steric bulk at the carbonyl group makes the bromine atoms at the C2 and C4 positions more susceptible to nucleophilic substitution or elimination, as the ester group is less likely to be the primary site of attack by many reagents. sigmaaldrich.com
In elimination reactions (E2), the use of a bulky base like potassium tert-butoxide (formed from the parent alcohol) famously favors the formation of the less-substituted "Hofmann" product due to steric hindrance at the more substituted carbon center. masterorganicchemistry.comlibretexts.org This principle, while related to the base, underscores the importance of steric bulk in directing reaction outcomes.
Stereochemical Control in Transformations of Tert Butyl 2,4 Dibromobutyrate
Inherent Stereogenic Centers and Diastereomeric Considerations
Tert-butyl 2,4-dibromobutyrate possesses two stereogenic centers at the C2 and C4 positions. The carbon atom at the C2 position, being alpha to the carbonyl group, and the carbon atom at the C4 position are both chiral. Consequently, the molecule can exist as four distinct stereoisomers, comprising two pairs of enantiomers. These enantiomeric pairs, (2R, 4R)/(2S, 4S) and (2R, 4S)/(2S, 4R), are diastereomers of each other. The commercially available compound is typically sold as a mixture of these diastereomers. sigmaaldrich.com The distinct spatial arrangement of the bromine atoms in these diastereomers is a critical factor in stereoselective synthesis, as their relative orientation influences the conformational preferences of the molecule and the trajectory of attacking reagents.
Diastereoselective Synthetic Strategies
The presence of two stereocenters in this compound allows for the exploration of diastereoselective reactions, where one diastereomer of a product is preferentially formed over others.
The formation of new carbon-carbon bonds at a position adjacent to existing stereocenters is a fundamental challenge in stereoselective synthesis. In the case of this compound, the generation of an enolate at the C2 position, followed by alkylation, presents an opportunity for diastereoselective C-C bond formation. The existing stereocenter at C4 can influence the facial selectivity of the enolate, directing the incoming electrophile to one side. This substrate-controlled diastereoselectivity arises from the preferential conformation of the molecule, which minimizes steric interactions and leads to a lower energy transition state for one of the possible diastereomeric products. The general principle is that the electrophile will approach from the less hindered face of the enolate, a preference dictated by the stereochemistry at C4.
Table 1: Diastereoselective C-C Bond Formation via Enolate Alkylation
| Reactant | Reagents | Intermediate | Potential Products (Diastereomers) |
| (2R,4R)-tert-Butyl 2,4-dibromobutyrate | 1. Base (e.g., LDA) 2. Electrophile (E+) | C2-Enolate | (2S,4R)-Product and (2R,4R)-Product |
| (2S,4R)-tert-Butyl 2,4-dibromobutyrate | 1. Base (e.g., LDA) 2. Electrophile (E+) | C2-Enolate | (2R,4R)-Product and (2S,4R)-Product |
This table illustrates the conceptual approach to diastereoselective alkylation. The actual diastereomeric ratio depends on the specific substrate, base, and electrophile used.
A significant application of this compound is in the synthesis of azetidine-2-carboxylates, which are valuable building blocks for medicinal chemistry and are considered proline analogues. rsc.orgumich.edu The synthesis typically involves a one-pot reaction with a primary amine. The mechanism proceeds via a double nucleophilic substitution. First, the amine attacks the more electrophilic and less hindered C4 position, displacing the bromide to form a γ-amino ester intermediate. Subsequently, an intramolecular S_N2 reaction occurs where the newly introduced nitrogen atom attacks the C2 carbon, displacing the second bromide and forming the four-membered azetidine (B1206935) ring. rsc.org
The relative stereochemistry of the final azetidine product is directly determined by the stereochemistry of the starting dibromobutyrate diastereomer. For example, the cyclization of a (2R, 4S)-diastereomer will lead to a specific cis- or trans-azetidine, dictated by the backside attack requirement of the S_N2 mechanism. This provides a direct method for controlling the relative stereochemistry of the substituents on the azetidine ring. Research has shown this cyclization works with various amines, such as benzylamine (B48309) or t-butylamine, to yield the corresponding N-substituted azetidine-2-carboxylates. rsc.orgprepchem.com
Table 2: Synthesis of N-Substituted tert-Butyl Azetidine-2-carboxylates
| Reactant 1 | Reactant 2 | Base | Product |
| This compound | Benzylamine | K₂CO₃ | tert-Butyl 1-benzylazetidine-2-carboxylate rsc.org |
| Methyl 2,4-dibromobutyrate* | t-Butylamine | (none specified) | Methyl 1-tert-butylazetidine-2-carboxylate prepchem.com |
*Note: The reaction is shown for the analogous methyl ester, but the principle applies directly to the tert-butyl ester, yielding the corresponding tert-butyl ester product.
Control of Relative Stereochemistry in C-C Bond Formation
Enantioselective Approaches to Chiral Derivatives
Enantioselective synthesis aims to produce a single enantiomer of a chiral product. Starting with the racemic or diastereomeric mixture of this compound, chirality can be introduced using a chiral auxiliary. A notable example is the reaction with a chiral amine, such as (S)-1-phenylethylamine. rsc.org
In this strategy, the reaction of the dibromoester with the chiral amine proceeds as described for azetidine synthesis. However, the reaction now produces a mixture of diastereomeric azetidine products, for example, (2S, 1'S)- and (2R, 1'S)-tert-butyl 1-(1'-phenylethyl)azetidine-2-carboxylate. Because diastereomers have different physical properties, they can be separated using standard techniques like column chromatography. Once separated, the chiral auxiliary (the phenylethyl group) can be cleaved, typically by hydrogenolysis, to yield the enantiomerically pure (S)- or (R)-azetidine-2-carboxylate. This method provides a reliable pathway to optically active azetidine derivatives from an achiral starting material. rsc.org
Influence of the tert-Butyl Group on Stereoselectivity
The tert-butyl group is a large, sterically demanding substituent that significantly influences the stereochemical course of reactions. Its primary role is to exert steric hindrance, which can lock the conformation of the molecule or a reactive intermediate and control the direction of an incoming reagent. msu.edu
In reactions of this compound, this steric bulk affects several aspects:
Conformational Rigidity : The size of the tert-butyl group restricts rotation around the C2-C3 bond, favoring conformations that minimize steric clash. This can pre-organize the molecule for a specific reaction pathway.
Facial Shielding : In reactions involving the C2 position, such as enolate formation, the tert-butyl group can effectively shield one face of the planar enolate intermediate. This steric blocking forces an electrophile to approach from the opposite, less hindered face, thereby enhancing diastereoselectivity. msu.edu
Transition State Stabilization/Destabilization : During the intramolecular cyclization to form azetidines, the tert-butyl group can influence the energy of the competing transition states. The transition state that minimizes steric interaction with the bulky ester group will be favored, potentially leading to higher diastereoselectivity compared to smaller esters like methyl or ethyl esters. Studies on other systems have shown that a tert-butyl group can diminish or even reverse stereoselectivity in some cases, but often leads to higher selectivity when steric factors are dominant. msu.edu
The insertion of bulky tert-butyl groups is a known strategy to enhance solubility and direct regioselectivity in various chemical systems. nih.gov In the context of this compound, its influence is paramount in directing the stereochemical outcome of transformations, making it a key feature to consider when designing synthetic routes.
Applications in Advanced Organic Synthesis
Utilization as a Key Building Block
Tert-butyl 2,4-dibromobutyrate serves as a fundamental starting material, enabling chemists to forge intricate and functionally rich molecules through a series of strategic transformations. The differential reactivity of the bromine atoms, coupled with the sterically demanding tert-butyl ester group, allows for controlled and selective reactions.
One of the most well-documented applications of this compound is in the synthesis of azetidines, which are strained four-membered nitrogen-containing heterocyclic rings. researchgate.netsciepub.com These structures are significant motifs in medicinal chemistry and drug development. The synthesis is typically achieved via a bimolecular nucleophilic substitution reaction, where the dibromoester is treated with a primary amine. researchgate.net This process involves an intramolecular cyclization, where the amine first displaces one bromide and the resulting amino group then displaces the second bromide to form the azetidine (B1206935) ring.
The reaction is commonly performed by refluxing a mixture of this compound, a primary amine, and a base such as potassium carbonate (K₂CO₃) in a solvent like acetonitrile (B52724) (MeCN). oapi.int The choice of the primary amine allows for the introduction of various substituents on the azetidine nitrogen, leading to a diverse library of tert-butyl 1-substituted-azetidine-2-carboxylates.
| Primary Amine Reactant | Resulting Azetidine Product | Yield | Reference |
|---|---|---|---|
| Benzylamine (B48309) | tert-Butyl 1-benzylazetidine-2-carboxylate | 53-58% | oapi.int |
| (S)-1-Phenylethylamine | tert-Butyl 1-((S)-1´-phenylethyl)azetidine-2-carboxylate | 65% (total diastereomers) | |
| Cumylamine | tert-Butyl 1-cumylazetidine-2-carboxylate | 34% |
The azetidine-2-carboxylates synthesized from this compound are not merely final products but also serve as sophisticated intermediates for constructing more complex molecular frameworks. For instance, N-benzyl azetidine derivatives can undergo further transformations, such as the Sommelet–Hauser rearrangement, to create more elaborate heterocyclic systems. Additionally, the azetidine intermediates can be subjected to reactions like N-methylation followed by ring-opening, providing access to functionalized tertiary alkyl fluorides and chlorides, which are valuable in pharmaceutical chemistry. oapi.int This highlights the role of the initial building block in multi-step synthetic sequences aimed at complex target molecules.
Construction of Strained Ring Systems (e.g., Azetidines)
Strategic Precursor in Multi-Component Reactions
While widely used in two-component cyclizations, the role of this compound as a direct precursor in classical one-pot, multi-component reactions (MCRs) like the Ugi or Passerini reactions is not extensively documented in scientific literature. However, its application in multi-component procedures to form other ring systems has been reported. In one patented method, this compound is reacted with 4-chloro-1H-pyrazole and potassium trimethylsilanolate in a process involving sequential additions to synthesize tert-butyl 1-(4-chloro-1H-pyrazol-1-yl)cyclopropanecarboxylate. This transformation, which builds a cyclopropane (B1198618) ring fused to a pyrazole (B372694), demonstrates its utility in a process where three components are combined to create a complex heterocyclic structure.
Role in the Synthesis of Structurally Diverse Organic Molecules
The reactivity of this compound facilitates the synthesis of a wide array of structurally diverse organic molecules. Its primary utility lies in providing an electrophilic four-carbon chain that can be cyclized by various nucleophiles. As detailed, reaction with a broad range of primary amines leads to a family of N-substituted azetidine-2-carboxylates. oapi.int Furthermore, its reaction with other nucleophiles, such as the pyrazole anion, opens pathways to different classes of cyclic compounds, namely cyclopropane derivatives. The resulting products, whether azetidines or cyclopropanes, are themselves versatile intermediates that can be elaborated further, underscoring the strategic importance of this compound in generating molecular diversity from a single, readily accessible starting material.
Catalytic Strategies for Reactions Involving Tert Butyl 2,4 Dibromobutyrate
Metal-Catalyzed Transformations
The carbon-bromine (C-Br) bonds in tert-butyl 2,4-dibromobutyrate are susceptible to activation by various transition metals, paving the way for cyclization and cross-coupling reactions. While palladium is a prominent catalyst in this field, other metals also offer unique reactivity.
Palladium catalysis is a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. However, in the context of this compound, its most documented synthetic application is not a traditional cross-coupling reaction but rather an intramolecular cyclization to form azetidine (B1206935) rings. This transformation is crucial for the synthesis of non-proteinogenic amino acids and other biologically relevant scaffolds.
The reaction typically involves treating this compound, or its methyl ester analogue, with a primary amine. rsc.orgoup.com The amine performs a nucleophilic attack, displacing the two bromine atoms to form the four-membered azetidine ring. While many procedures utilize a base such as sodium bicarbonate without an explicit palladium catalyst, palladium-catalyzed methods have been explored for related systems to achieve high efficiency and stereocontrol. rsc.org The general transformation highlights the utility of the dibromo-substrate as a precursor to valuable heterocyclic structures. A patent has described the use of this compound in the alkylation of a purine (B94841) derivative, showcasing its role as an alkylating agent in a complex synthesis. oapi.int
| Reactant 1 | Reactant 2 | Product | Conditions | Yield |
| Methyl 2,4-dibromobutanoate | (S)-1-phenylethylamine | Methyl 1-((S)-1'-phenylethyl)azetidine-2-carboxylate | NaHCO₃, MeCN, reflux | Not specified |
| Methyl 2,4-dibromobutanoate | t-butylamine | Methyl 1-tert-butylazetidine-2-carboxylate | Reflux, 24 hours | 70% prepchem.com |
This interactive table summarizes reaction conditions for the synthesis of azetidine derivatives from 2,4-dibromobutanoate esters.
Beyond palladium, other transition metals such as nickel, copper, and iron are well-known for their ability to catalyze the activation of carbon-halogen (C-X) bonds. These metals are often more earth-abundant and can offer complementary reactivity to palladium. For instance, nickel catalysts are effective in coupling alkyl halides, while copper is widely used in Ullmann-type reactions.
Despite the general utility of these metals, specific examples of their catalytic application in transformations involving this compound are not prominently featured in the reviewed literature. However, the principles of C-Br bond activation by these metals are well-established. A manganese catalyst has been employed for the challenging C-H oxidation of the tert-butyl group itself in various molecules, demonstrating the potential for metal catalysis to functionalize even the sterically hindered and typically inert parts of such substrates. researchgate.netchemrxiv.orgresearchgate.net This suggests that while direct C-Br activation of this compound by these other metals may not be widely documented, the potential for such reactivity exists and remains an area for further exploration.
Palladium-Catalyzed Cross-Coupling Reactions
Organocatalytic Activation and Transformations
Organocatalysis, which uses small organic molecules to accelerate chemical reactions, offers an alternative to metal-based systems. While there is no direct evidence in the surveyed literature of organocatalysts being used to activate the C-Br bonds of this compound, the compound plays a crucial indirect role in this field.
The primary product derived from this compound is the azetidine-2-carboxylate scaffold. Azetidines are valuable building blocks and have been employed as chiral ligands and organocatalysts in their own right. For example, optically active 2-substituted azetidines, which can be synthesized from precursors like methyl 2,4-dibromobutanoate, are recognized as valuable compounds for creating chiral ligands and organocatalysts. rsc.org Therefore, this compound serves as a key starting material for the synthesis of molecules that are subsequently used in organocatalytic transformations.
Exploitation of Steric Effects in Catalytic Systems
The tert-butyl group is one of the most sterically demanding substituents in organic chemistry, and its presence in this compound has profound effects on the molecule's reactivity in catalytic systems.
The primary influence of the tert-butyl ester is steric shielding. This bulkiness can dictate the regioselectivity and stereoselectivity of reactions. In the synthesis of azetidines, the steric hindrance of the ester can influence the facial selectivity of subsequent functionalization on the azetidine ring. tandfonline.com Research on the hydrolysis of tert-butyl esters indicates that the steric inhibition provided by the tert-butyl group significantly influences the reaction mechanism and rate. oup.com
Furthermore, the tert-butyl group's steric bulk can protect adjacent C-H bonds from undergoing reactions. In studies involving catalytic C-H oxidation, methylenic units adjacent to tert-butyl groups are effectively shielded from functionalization due to steric congestion. chemrxiv.org This effect can be strategically exploited to direct catalysts to other, more accessible sites within a molecule. The stability of the tert-butyl group under many reaction conditions also makes it a reliable protecting group for carboxylic acids, which can be selectively removed under specific, often acidic, conditions using catalysts like ytterbium triflate. niscpr.res.in
| Feature | Consequence in Catalytic Systems | Example |
| Steric Hindrance | Directs regioselectivity by blocking catalyst access to nearby sites. | Shielding of adjacent methylene (B1212753) groups from oxidation. chemrxiv.org |
| Conformational Rigidity | Influences stereochemical outcomes in asymmetric synthesis. | Control of diastereoselectivity in the functionalization of derived azetidines. tandfonline.com |
| Chemical Stability | Acts as a robust protecting group for the carboxyl function. | Resistance to standard alkaline hydrolysis conditions. oup.com |
This interactive table outlines the impact of the tert-butyl group's steric properties in catalytic reactions.
Retrosynthetic Analysis and Strategic Disconnections
Identification of Key Disconnections and Synthons
The primary functional groups in tert-Butyl 2,4-dibromobutyrate are a tert-butyl ester and two carbon-bromine bonds. The logical disconnections for this molecule are at the ester linkage and the C-Br bonds.
Disconnection of the Ester Linkage: The disconnection of the C-O bond of the ester is a common retrosynthetic strategy. slideshare.netamazonaws.com This leads to an acyl cation synthon and a tert-butoxide anion synthon.
Acyl Cation Synthon: CH₂(Br)CH₂CH(Br)C(=O)⁺
tert-Butoxide Anion Synthon: (CH₃)₃CO⁻
The corresponding synthetic equivalents for these synthons would be 2,4-dibromobutyryl halide (e.g., chloride or bromide) and tert-butanol (B103910), respectively.
Disconnection of the Carbon-Bromine Bonds: Disconnections of the C-Br bonds lead to carbocationic synthons and bromide anions.
Synthon from C4-Br disconnection: ⁺CH₂CH₂CH(Br)CO₂tBu and Br⁻
Synthon from C2-Br disconnection: CH₂(Br)CH₂⁺CHCO₂tBu and Br⁻
These disconnections suggest that the bromine atoms can be introduced via reactions involving a suitable precursor molecule.
Retrosynthetic Pathways for Carbon-Bromine Bonds
The formation of carbon-bromine bonds can be achieved through various synthetic methods. In the context of this compound, the bromine atoms can be introduced onto an unsaturated precursor or by substitution of a leaving group.
A plausible retrosynthetic pathway involves the bromination of an unsaturated ester. For instance, tert-butyl but-3-enoate (B1239731) or tert-butyl crotonate could serve as precursors. The addition of bromine (Br₂) across the double bond would yield the desired dibrominated product.
Another approach is the substitution of a suitable leaving group, such as a hydroxyl group. kccollege.ac.in For example, starting from a dihydroxybutyrate precursor, the hydroxyl groups can be converted into bromides using reagents like phosphorus tribromide (PBr₃). youtube.comyoutube.com
Disconnection Strategies for the Ester Linkage
The tert-butyl ester linkage can be disconnected to reveal a carboxylic acid and a source of the tert-butyl group. oxfordreference.com The most common retrosynthetic disconnection for an ester is the cleavage of the acyl-oxygen bond. oxfordreference.com
This leads to 2,4-dibromobutyric acid and isobutylene (B52900) or tert-butanol as the starting materials. The forward reaction, esterification, can be achieved by several methods:
Acid-catalyzed esterification: Reacting 2,4-dibromobutyric acid with isobutylene in the presence of a strong acid catalyst like sulfuric acid. google.com
Reaction with tert-butanol: Condensation of 2,4-dibromobutyric acid with tert-butanol, often facilitated by a coupling agent or under acidic conditions. thieme.dethieme-connect.com
Transesterification: Reaction of a simpler ester of 2,4-dibromobutyric acid (e.g., methyl or ethyl ester) with tert-butanol in the presence of a catalyst.
The tert-butyl group is valued for its steric bulk and its role as a protecting group that can be removed under acidic conditions. thieme.dethieme-connect.com
Future Perspectives and Emerging Research Directions
Development of Novel and Highly Efficient Synthetic Routes
Future research is expected to focus on developing more efficient and sustainable methods for synthesizing tert-Butyl 2,4-dibromobutyrate and its analogs. While traditional bromination methods are effective, they can present challenges in controlling regioselectivity and may use harsh reagents. Novel synthetic strategies are anticipated to address these limitations.
One promising avenue is the use of enzymatic catalysis. Lipases and other enzymes have demonstrated high selectivity in the synthesis and modification of various esters, including those with halogen substituents. mdpi.commdpi.com The application of biocatalysis could lead to milder reaction conditions and improved stereoselectivity in the synthesis of chiral versions of dibromobutyrate esters.
Table 1: Potential Novel Synthetic Approaches
| Synthetic Approach | Potential Advantages | Relevant Research Areas |
| Enzymatic Synthesis | High stereoselectivity, mild conditions, environmentally friendly. | Biocatalysis, enzyme engineering. mdpi.commdpi.com |
| Advanced Catalysis | High regioselectivity, improved yields, atom economy. | Organometallic chemistry, catalyst design. rsc.org |
| Photochemical Methods | Unique reactivity patterns, access to novel intermediates. | Photochemistry, free-radical chemistry. |
Exploration of Unprecedented Reaction Pathways and Selectivity
The dual bromine atoms in this compound offer two reactive sites for nucleophilic substitution, presenting opportunities for exploring complex and selective transformations beyond its current primary use. A key future direction will be the precise control over which bromine atom reacts, known as regioselectivity, and the spatial arrangement of the resulting products, or stereoselectivity. masterorganicchemistry.comyoutube.com
The development of stereoselective reactions is a significant frontier. By employing chiral catalysts or auxiliaries, it may be possible to achieve enantioselective or diastereoselective substitutions at the C-2 and C-4 positions. This would open the door to synthesizing a wide array of chiral molecules, which are of paramount importance in medicinal chemistry. beilstein-journals.orgbenthamscience.com For instance, the known cyclization to form azetidines could be rendered diastereoselective, providing access to specific stereoisomers of substituted proline analogs. mdpi.com
Moreover, exploring reactions with a wider range of nucleophiles could lead to the synthesis of novel heterocyclic systems. uomus.edu.iqmdpi.comsioc-journal.cn The sequential and selective reaction at the two bromine sites with different nucleophiles would enable the construction of complex, polyfunctional molecules from a relatively simple starting material.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry represents a significant leap forward for the synthesis and utilization of this compound. researchgate.net Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for handling potentially hazardous reagents and managing exothermic reactions often associated with halogenation. rsc.orgmdpi.com
Automated synthesis platforms, often coupled with flow reactors, can accelerate the discovery and optimization of new reactions involving this dibromoester. numberanalytics.com These systems allow for high-throughput screening of various reaction conditions, catalysts, and substrates, drastically reducing the time required for methods development. numberanalytics.com For example, an automated platform could rapidly identify the optimal conditions for the selective mono-substitution of this compound, a task that would be laborious using traditional batch methods. The use of flow chemistry can also facilitate safer scale-up of these processes for industrial applications. rsc.orgmdpi.com
Table 2: Advantages of Flow Chemistry Integration
| Feature | Benefit for this compound Chemistry |
| Precise Temperature Control | Enhanced selectivity and safety in exothermic reactions. rsc.org |
| Rapid Mixing | Improved reaction rates and yields. researchgate.net |
| Scalability | Seamless transition from laboratory-scale discovery to larger-scale production. mdpi.com |
| Automation Compatibility | Enables high-throughput screening and optimization of reaction conditions. numberanalytics.com |
Computational Chemistry in Predicting Reactivity and Designing Novel Transformations
Computational chemistry is becoming an indispensable tool for understanding and predicting chemical reactivity, and its application to this compound holds immense potential. rsc.orgsmu.edu Methods like Density Functional Theory (DFT) can be used to model reaction mechanisms and predict the activation energies for nucleophilic attack at the C-2 versus the C-4 position. d-nb.inforesearchgate.net This predictive power can guide experimental efforts, saving time and resources by focusing on the most promising reaction pathways.
Beyond mechanistic studies, machine learning (ML) is emerging as a powerful approach for reaction prediction and optimization. nih.govnih.gov By training ML models on existing reaction data, it is possible to predict the outcomes of new transformations with increasing accuracy. rsc.orgrsc.org For this compound, a machine learning model could be developed to predict the regioselectivity of a substitution reaction based on the nucleophile, solvent, and temperature. This would enable the in silico design of novel reactions with desired outcomes before they are ever attempted in the lab. The combination of mechanistic modeling and machine learning promises to accelerate the discovery of new applications for this versatile building block. beilstein-journals.orgrsc.org
Q & A
Basic Questions
Q. What are the key physical and chemical properties of tert-butyl 2,4-dibromobutyrate relevant to its handling in laboratory settings?
- Answer : Critical properties include a molecular weight of 302.004 g/mol (C₈H₁₄Br₂O₂), density of 1.562 g/mL at 20°C, boiling point of 275.2°C (760 mmHg), and flash point of 107°C . The compound requires storage in a cool, dry environment to maintain stability. Personal protective equipment (PPE) such as gloves and goggles is essential, and respiratory protection (e.g., P95 respirators) is recommended for aerosolized handling .
Q. What synthetic routes are commonly employed for the preparation of tert-butyl 2,4-dibromobutyrate?
- Answer : A two-step methodology is typical:
Esterification : Reacting 2,4-dibromobutyric acid with tert-butanol under acid catalysis (e.g., H₂SO₄).
Purification : Distillation under reduced pressure to isolate the ester .
Phase-transfer catalysts like tetrabutylammonium bromide (TBABr) may enhance reaction efficiency in biphasic systems .
Q. What analytical techniques are recommended for confirming the purity and structure of tert-butyl 2,4-dibromobutyrate?
- Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm ester functionality and bromine substitution patterns.
- GC-MS : To assess purity and detect volatile byproducts.
- Elemental Analysis : Validate molecular composition (Br content).
Cross-referencing with spectral libraries and published data is critical .
Advanced Research Questions
Q. How does the steric bulk of the tert-butyl group influence the reactivity of tert-butyl 2,4-dibromobutyrate compared to its alkyl ester analogs?
- Answer : The tert-butyl group introduces steric hindrance, reducing nucleophilic substitution rates at the β-bromine (C2/C4 positions). For example, ethyl 2,4-dibromobutyrate (boiling point 252.7°C, density 1.736 g/cm³) exhibits faster reactivity in SN₂ reactions due to reduced steric shielding compared to the tert-butyl analog (boiling point 275.2°C, density 1.562 g/cm³) .
Q. How should researchers resolve discrepancies in reported physical properties (e.g., CAS numbers, boiling points) across literature sources?
- Experimental Validation : Reproduce synthesis and characterize using NMR/MS.
- Cross-Referencing : Compare with structurally similar compounds (e.g., ethyl 2,4-dibromobutyrate ).
- Database Consistency : Use authoritative sources like PubChem (avoiding unverified platforms).
Q. What role do phase-transfer catalysts (PTCs) play in the synthesis or functionalization of tert-butyl 2,4-dibromobutyrate?
- Answer : PTCs like TBABr facilitate reactions in biphasic systems by transferring reactive intermediates (e.g., bromide ions) into the organic phase. This enhances bromination efficiency and reduces side reactions in esterification or alkylation steps .
Methodological Recommendations
- Handling Safety : Use fume hoods, PPE, and respiratory protection (P95/P1) for aerosol mitigation .
- Synthesis Optimization : Employ TBABr or TEMPO to enhance reaction selectivity in bromination .
- Data Validation : Address literature contradictions via triplicate experiments and multi-technique characterization (e.g., NMR, elemental analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
